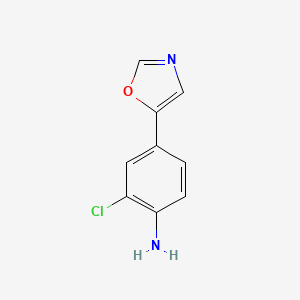
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate is a synthetic organic compound with the molecular formula C10H11BrFNO2 It is characterized by the presence of an amino group, a bromo-fluoro substituted phenyl ring, and a propionic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group and the formation of the propionic acid methyl ester. The reaction conditions often require the use of specific reagents such as bromine, fluorine sources, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the halogenated phenyl ring allows the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(5-chloro-2-fluoro-phenyl)-propionic acid methyl ester
- 2-Amino-2-(5-bromo-2-chloro-phenyl)-propionic acid methyl ester
- 2-Amino-2-(5-bromo-2-iodo-phenyl)-propionic acid methyl ester
Uniqueness
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12/h3-5H,13H2,1-2H3 |
Clave InChI |
YHHWOAUHXSLPKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)F)(C(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)

methanone](/img/structure/B8531399.png)






methyl}-5-methylpyridine](/img/structure/B8531467.png)

